molecular formula C5H6INO2S B2902529 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- CAS No. 918487-84-0

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-

Cat. No. B2902529
CAS RN: 918487-84-0
M. Wt: 271.07
InChI Key: RWLIUBXWGLSMFD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a chemical compound that belongs to the pyrrole group. It is composed of iodine, sulfur, carbon, and hydrogen atoms. Its CAS number is 918487-84-0 .


Synthesis Analysis

The synthesis of pyrroles, including 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines in the presence of a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .

Scientific Research Applications

Relation to Pyrazolo[3,4-b]pyridines

While not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the importance of similar compounds in the field of biomedical applications. For instance, 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Biomedical Applications of Similar Compounds

Again, while not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the biomedical applications of similar compounds. For instance, indole and its derivatives are crucial in medicinal chemistry. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- are currently unknown . These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its site of action in the body.

properties

IUPAC Name

4-iodo-2-methylsulfonyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLIUBXWGLSMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-

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